3-(4-Bromophenyl)-6-hydrazinylpyridazine
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Overview
Description
3-(4-Bromophenyl)-6-hydrazinylpyridazine is a heterocyclic compound that features a pyridazine ring substituted with a bromophenyl group and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-hydrazinylpyridazine typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromobenzaldehyde hydrazone. This intermediate is then reacted with 3,6-dichloropyridazine under reflux conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base like sodium acetate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-6-hydrazinylpyridazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Azo and azoxy derivatives.
Reduction: Phenyl-substituted pyridazine.
Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-6-hydrazinylpyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-hydrazinylpyridazine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydrazinyl group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another heterocyclic compound with a bromophenyl group, but with different biological activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with similar structural features but distinct pharmacological properties.
Uniqueness
3-(4-Bromophenyl)-6-hydrazinylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical reactivity and biological activity. Its hydrazinyl group provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
CAS No. |
53346-62-6 |
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Molecular Formula |
C10H9BrN4 |
Molecular Weight |
265.11 g/mol |
IUPAC Name |
[6-(4-bromophenyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C10H9BrN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15) |
InChI Key |
DZURZLYXCNAYSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)NN)Br |
Origin of Product |
United States |
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